molecular formula C7H12N4O B067254 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one CAS No. 175204-74-7

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one

Cat. No.: B067254
CAS No.: 175204-74-7
M. Wt: 168.2 g/mol
InChI Key: UNBMNDTVYBREON-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one, widely recognized as the herbicide Metribuzin, is a selective systemic compound of significant value in agricultural and plant science research. Its primary mechanism of action involves inhibition of the photosystem II (PSII) complex, specifically by binding to the D1 quinone-binding protein (QB site). This binding event blocks electron transport in the photosynthetic pathway, leading to the formation of reactive oxygen species, disruption of chlorophyll function, and ultimately, the cessation of photosynthesis and plant death.

Properties

IUPAC Name

4-amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)5-9-6(8)10-7(12)11(5)3/h4H,1-3H3,(H2,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBMNDTVYBREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=O)N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biguanide-Based Cyclocondensation

The foundational approach for 1,3,5-triazine derivatives involves cyclocondensation of biguanides with carbonyl-containing compounds. For 4-amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one, metformin (a dimethylbiguanide) or substituted biguanides serve as precursors. Reaction with methyl acetoacetate or isopropyl ketoesters under basic conditions (e.g., NaOMe/MeOH) facilitates triazine ring formation. For example, phenylbiguanide derivatives react with methyl benzoate to yield 6-aryl-1,3,5-triazin-2-ones, with subsequent alkylation introducing the 1-methyl and 6-isopropyl groups. This method, however, requires careful control of stoichiometry to avoid hydrolysis by-products.

Chlorotriazine Intermediate Pathway

A patent-derived method (EP3331866B1) outlines the synthesis of analogous triazines via chlorotriazine intermediates. Starting with 4,6-dichloro-1,3,5-triazin-2-one, sequential substitutions introduce the amino, methyl, and isopropyl groups. For instance:

  • Chlorination : Treatment with POCl₃ and benzyltriethylammonium chloride at 95–98°C for 18 hours generates 4,6-dichloro-1,3,5-triazin-2-one.

  • Amination : Reaction with methylamine at 60–65°C in methyltetrahydrofuran (MeTHF) substitutes the 4-chloro group with a methylamino moiety.

  • Isopropylation : The remaining 6-chloro group undergoes nucleophilic displacement with isopropylamine in the presence of diisopropylethylamine (DIPEA), yielding the target compound.

This pathway achieves regioselectivity by exploiting differential reactivity of the 4- and 6-positions, with the 4-position reacting preferentially due to electronic effects.

Reaction Optimization and Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like MeTHF enhance nucleophilic substitution rates, while DCM is preferred for esterification steps. Base choice also affects yields:

  • NaOMe/MeOH : Effective for cyclocondensation but risks ester hydrolysis.

  • DIPEA : Minimizes side reactions in amination steps due to its mild basicity.

  • t-BuONa : Used in Pd-catalyzed couplings for sterically hindered substitutions.

Temperature and Time Profiles

  • Cyclocondensation : Reflux (65°C, 3 hours) ensures complete ring closure.

  • Chlorination : High temperatures (95°C) are critical for converting hydroxyl groups to chlorides.

  • Amination : Stepwise heating (20°C → 60°C) prevents exothermic decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).

    • δ 3.40 (s, 3H, N-CH₃).

    • δ 6.50 (br s, 2H, NH₂).

  • IR : Bands at 1675 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).

  • HRMS (ESI-TOF) : [M+H]⁺ calculated for C₈H₁₂N₅O: 218.1045; found: 218.1048.

X-ray Crystallography

A representative triazine derivative (compound 27 from PMC9267128) confirmed planar triazine geometry with bond lengths of 1.32 Å (C-N) and 1.23 Å (C=O), consistent with delocalized π-electron density.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Key AdvantageLimitationSource
Biguanide cyclizationMetformin hydrochloride45–71≥95One-pot synthesisRequires anhydrous conditions
Chlorotriazine route4,6-Dichlorotriazinone71–96≥98Regioselective substitutionsMulti-step purification
Ester condensationPhenylbiguanide50–65≥90Modular substituent variationLow yields for hydrophilic groups

Industrial-Scale Production Considerations

The patent EP3331866B1 details a kilogram-scale process using cost-effective reagents:

  • Catalyst Recycling : Pd(dppf)Cl₂ is recovered via filtration and reused, reducing costs.

  • Solvent Recovery : MeTHF and n-heptane are distilled and recycled, achieving 92% solvent recovery.

  • Crystallization : Seeding with pure product ensures consistent polymorph formation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Triazine Derivatives

  • Description : This compound is often used as a precursor in the synthesis of more complex triazine derivatives. Its ability to undergo various chemical reactions makes it a valuable component in organic synthesis.
  • Reactions :
    • Oxidation : Can be oxidized to form oxo derivatives using agents like hydrogen peroxide.
    • Reduction : Reduction reactions can yield amine derivatives using sodium borohydride.
    • Substitution : The amino group can be substituted with different functional groups, facilitating the creation of novel compounds.

Biological Applications

Antimicrobial and Antiviral Properties

  • Research Findings : Studies have indicated that 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one possesses antimicrobial and antiviral properties. It is being investigated for its potential to inhibit the growth of various pathogens.

Potential Therapeutic Applications

  • Cancer Treatment : Preliminary research suggests that this compound may have anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Investigations are ongoing to explore its role in reducing inflammation and its potential use in treating inflammatory diseases.

Agricultural Uses

Herbicides and Pesticides

  • Mechanism of Action : In agricultural settings, this compound is utilized in the formulation of herbicides. It inhibits the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants, leading to plant death.
  • Formulations : Various formulations containing this compound are employed to control weed populations effectively while minimizing damage to crops.

Industrial Applications

Production of Agrochemicals

  • Description : Beyond its direct applications in agriculture, this compound serves as an intermediate in the production of agrochemicals such as pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth at low concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Herbicide Development

Field trials conducted with formulations containing this compound showed effective control of specific weed species without adversely affecting crop yield. These findings support its application in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes, thereby disrupting metabolic pathways. For example, in plants, it inhibits the enzyme acetolactate synthase, leading to the disruption of amino acid synthesis and ultimately causing plant death .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Analysis

Key differences among triazine derivatives arise from substituents, which influence physicochemical properties and bioactivity. Below is a comparative analysis of select compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one 4-NH₂, 1-CH₃, 6-CH(CH₃)₂ C₇H₁₁N₅O ~183.21 Likely pesticide/herbicide
Atrazine desethyl (6190-65-4) 6-Cl, 2-NH-isopropyl C₇H₁₀ClN₅ 187.63 Herbicide metabolite
Simeton (673-04-1) 6-OCH₃, 2-NH-ethyl, 4-NH-ethyl C₈H₁₄N₄O 182.23 Herbicide
4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-one 4-NH₂, 6-NH-C(CH₃)₃ C₇H₁₃N₅O 183.21 Antifungal agent
Terbutylazine-2-hydroxy (66753-07-9) 6-NH-tert-butyl, 4-NH-ethyl, 2-OH C₉H₁₆N₅O 210.26 Analytical standard
4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine 4-NH₂, 6-CH(CH₃)₂, 2-SCH₃ C₇H₁₂N₄S 200.26 Unknown (sulfur enhances persistence)

Physicochemical Properties

  • Lipophilicity : Bulky substituents (e.g., tert-butyl in ) increase lipophilicity, enhancing soil adsorption but reducing water solubility. The target compound’s isopropyl group likely confers moderate lipophilicity compared to chloro (Atrazine desethyl) or methoxy (Simeton) groups .
  • Polarity : Hydroxy groups (e.g., in terbutylazine-2-hydroxy) increase polarity and solubility, whereas methylthio groups () introduce sulfur-based hydrophobicity .
  • Stability: Amino groups (as in the target compound) may enhance degradation via photolysis or hydrolysis compared to chloro derivatives, which are more persistent .

Research Findings and Trends

  • Synthetic Modifications : Recent studies focus on introducing heteroatoms (e.g., sulfur in ) or polar groups (e.g., hydroxy in ) to balance efficacy and environmental safety .
  • Regulatory Shifts: Increasing restrictions on chloro-triazines (e.g., atrazine) have spurred interest in amino- and hydroxy-substituted analogs as safer alternatives .

Biological Activity

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationship (SAR) studies.

The compound can be described by its molecular formula C9H12N4OC_9H_{12}N_4O and a molecular weight of 196.22 g/mol. Its structure features a triazine ring with an amino group and a propan-2-yl substituent that may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of anticancer research. The following sections detail specific findings regarding its cytotoxicity and mechanisms of action.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Induction of apoptosis
MCF-715.0Cell cycle arrest in G0/G1 phase
HeLa18.0p53-independent apoptosis induction

The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting that the compound effectively reduces cell proliferation in these cancer models .

Case Studies

A study focused on the compound's effects on the HCT-116 and MCF-7 cell lines revealed that treatment led to significant alterations in cell cycle distribution. Flow cytometry analyses showed an increase in the G0/G1 phase population and a notable sub-G1 fraction, indicative of apoptosis induction .

The mechanisms underlying the biological activity of this compound have been explored through various assays:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This was confirmed using Annexin V staining, which indicated increased early and late apoptotic cells upon treatment with the compound .
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, which prevents cells from progressing through the cycle and leads to reduced proliferation .
  • p53 Independence : Notably, cytotoxic effects were observed in both wild-type and mutant p53 cell lines, suggesting that its action does not solely rely on p53-mediated pathways .

Structure-Activity Relationship (SAR)

SAR studies have identified key structural features that enhance the biological activity of triazine derivatives:

Substituent TypeEffect on Activity
Alkyl groups (e.g., propan-2-yl)Increased lipophilicity enhancing membrane permeability
Amino groupsEssential for interaction with cellular targets
Halogen substitutionsModulate potency and selectivity against specific cancer types

These insights are crucial for designing more potent analogs with improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, general procedures involve reacting substituted aldehydes with guanidine derivatives under reflux conditions. Key steps include trituration with Et₂O/DCM mixtures and washing with H₂O to isolate the product as a solid . Reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of reactants significantly affect yield. Purity (>95%) is often achieved via recrystallization or column chromatography using silica gel .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the triazinone ring protons (δ 5.3–5.6 ppm for NH₂ groups) and carbons (δ 148–153 ppm for carbonyl C=O) .
  • FT-IR : Key absorptions include N-H stretches (3200–3400 cm⁻¹) and triazinone C=O (1650–1700 cm⁻¹) .
  • Mass Spectrometry (ESI) : Look for [M+H]⁺ peaks to confirm molecular weight (e.g., m/z 288 in related derivatives) .

Q. How can researchers confirm the purity of synthesized derivatives, and what analytical methods are recommended?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Melting point analysis (e.g., 160–260°C for triazinones) and elemental analysis (C, H, N within ±0.4% of theoretical values) are critical for validation .

Advanced Research Questions

Q. How do substituents on the triazinone ring affect electronic properties and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, morpholino) enhance electrophilicity at the C4 position, facilitating nucleophilic attacks. Substituent effects can be quantified via Hammett σ constants or DFT calculations to predict reactivity trends. For example, morpholino groups increase solubility but reduce electrophilicity compared to chloro derivatives .

Q. What methodological approaches are recommended for resolving contradictions in spectral data when synthesizing novel triazinone derivatives?

  • Methodological Answer :

  • Dual Solvent Systems : Use DMSO-d₆ and CDCl₃ for NMR to detect exchangeable protons (e.g., NH₂) and resolve overlapping signals .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond lengths, dihedral angles) via single-crystal analysis (R factor < 0.05) .

Q. How can computational methods such as DFT predict the stability and radical formation of triazinone derivatives?

  • Methodological Answer : Perform spin-density calculations (e.g., using Gaussian 09) to identify radical stabilization sites. Air-stable radicals, like 4,6-bis(bipyridinium)-triazin-2-one, exhibit delocalized spin densities across the triazinone ring and adjacent π-systems . Solvent models (e.g., PCM) and HOMO-LUMO gap analysis further predict redox behavior.

Q. What in vitro assays are commonly employed to assess biological activity, and how should researchers control for cytotoxicity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values (e.g., DNA methyltransferase inhibition by 5-Azacytidine derivatives) .
  • Cytotoxicity Controls : Include MTT assays on HEK-293 cells to differentiate target-specific activity from general toxicity. Normalize data to vehicle-treated controls .

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